molecular formula C21H24F3N5O2S B2551250 N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide CAS No. 1185018-88-5

N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide

Cat. No.: B2551250
CAS No.: 1185018-88-5
M. Wt: 467.51
InChI Key: XAZNUEZSCYPZLW-UHFFFAOYSA-N
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Description

N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide typically involves multiple steps, including the formation of intermediate compounds The process often starts with the preparation of the trifluoromethylphenyl carbamoyl intermediate, followed by its reaction with a pyrimidine derivative

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Substitution reagents: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted pyrimidine derivatives and piperidine-containing molecules. Examples include:

  • Trifluoromethylphenyl pyrimidines
  • Piperidine carboxamides

Uniqueness

N-ethyl-1-{6-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]pyrimidin-4-yl}piperidine-4-carboxamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, while the pyrimidine and piperidine rings contribute to its versatility in various applications.

Properties

IUPAC Name

N-ethyl-1-[6-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24F3N5O2S/c1-2-25-20(31)14-6-8-29(9-7-14)17-11-19(27-13-26-17)32-12-18(30)28-16-5-3-4-15(10-16)21(22,23)24/h3-5,10-11,13-14H,2,6-9,12H2,1H3,(H,25,31)(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZNUEZSCYPZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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